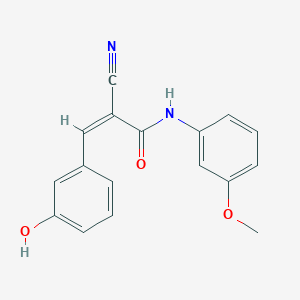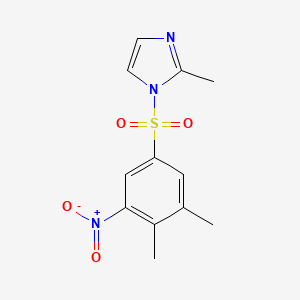
1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a nitrobenzene ring, which is further connected to a methyl-substituted imidazole ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole typically involves the following steps:
Preparation of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride: This intermediate is synthesized by nitration of 3,4-dimethylbenzenesulfonyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with 2-methylimidazole: The 3,4-dimethyl-5-nitrobenzenesulfonyl chloride is then reacted with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or alcohols, organic solvents, and bases like triethylamine.
Major Products Formed
Reduction: 1-(3,4-dimethyl-5-aminobenzenesulfonyl)-2-methyl-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
相似化合物的比较
Similar Compounds
3,4-dimethyl-5-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1-(3,4-dimethyl-5-aminobenzenesulfonyl)-2-methyl-1H-imidazole: A reduced derivative with different chemical properties.
Uniqueness
1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole is unique due to the combination of its functional groups, which impart distinct reactivity and biological activity. The presence of both nitro and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-6-11(7-12(9(8)2)15(16)17)20(18,19)14-5-4-13-10(14)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYCYRSVTRIULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2484346.png)
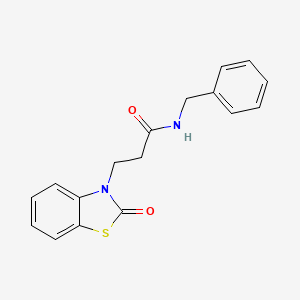
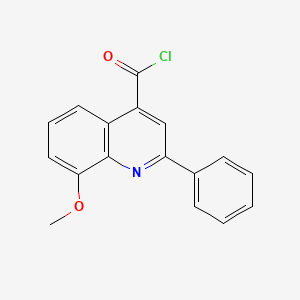



![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)


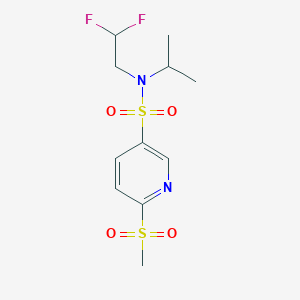

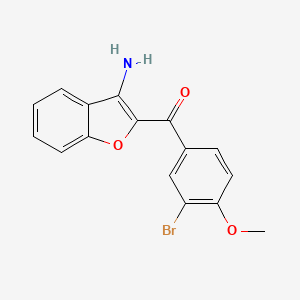
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)
